(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine
Description
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine is a chiral secondary amine characterized by a 4-iodophenyl group attached to an ethanamine backbone, where the amine is substituted with two methyl groups (N,N-dimethyl).
Properties
Molecular Formula |
C10H14IN |
|---|---|
Molecular Weight |
275.13 g/mol |
IUPAC Name |
(1S)-1-(4-iodophenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H14IN/c1-8(12(2)3)9-4-6-10(11)7-5-9/h4-8H,1-3H3/t8-/m0/s1 |
InChI Key |
KFYSUXMQFPVIDX-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)I)N(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodophenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Methylation: The resulting amine is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine.
Industrial Production Methods
Industrial production of (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium thiolate (NaSR) or amines (RNH2) in polar solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Substitution: Formation of thiophenyl or aminophenyl derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of deiodinated products.
Scientific Research Applications
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging studies.
Mechanism of Action
The mechanism of action of (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways related to neurological function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
The substitution of iodine with other halogens (e.g., bromine, chlorine, fluorine) significantly alters molecular properties. Key examples include:
Table 1: Halogen-Substituted N,N-Dimethylethanamine Derivatives
Key Observations :
- Iodine vs.
- Pharmacological Actions: EMB and CLX, isolated from sea urchin venom, exhibit neurotoxic and vasoactive effects, suggesting that the target compound may share similar bioactivity due to structural homology .
- Fluorine Substitution : Fluorine reduces steric bulk and enhances metabolic stability, making fluorinated analogs valuable in drug design .
Substituted Phenyl and Cyclohexyl Derivatives
Variations in the aromatic or aliphatic substituents further diversify pharmacological profiles:
Table 2: Structural Variants with Modified Substituents
Key Observations :
Biological Activity
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine, also known as 4-Iodoamphetamine, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various receptors, mechanisms of action, and relevant research findings.
Structure and Properties
- Chemical Formula : C10H14I
- Molecular Weight : 247.12 g/mol
- IUPAC Name : (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine
The molecular structure features an iodo-substituted phenyl group attached to a dimethylaminoethyl chain, which influences its interaction with biological targets.
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine primarily acts as a monoamine releasing agent , particularly influencing the release of serotonin and dopamine. Its mechanism involves binding to the serotonin transporter (SERT) and the dopamine transporter (DAT), leading to increased levels of these neurotransmitters in the synaptic cleft. This action is critical for its psychoactive effects and potential therapeutic applications.
Receptor Interactions
The compound has been studied for its interactions with several key receptors:
- Serotonin Receptors : Particularly the 5-HT2A receptor, which plays a role in mood regulation, cognition, and perception. Binding to this receptor can lead to various psychoactive effects.
- Dopamine Receptors : Involvement with D2 receptors suggests potential implications in mood disorders and psychostimulant effects.
Research indicates that (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine may exhibit properties similar to other amphetamines, such as increased locomotor activity and potential for abuse.
Case Studies
-
Psychoactive Effects :
A study examined the behavioral effects of (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine in animal models. Results indicated increased locomotion and stereotypic behaviors, consistent with amphetamine-like compounds, suggesting potential applications in treating certain mood disorders or conditions characterized by low dopamine levels. -
Neurotransmitter Release :
In vitro studies demonstrated that (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine significantly enhances the release of serotonin and dopamine from neuronal cells. This effect was dose-dependent and highlighted its potential as a therapeutic agent for depression or anxiety disorders. -
Comparative Analysis :
A comparative analysis with other similar compounds (e.g., 2-amino-5-iodo-phenethylamine) showed that (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine has a higher affinity for SERT than DAT, indicating a more pronounced effect on serotonin pathways compared to dopamine pathways.
Summary of Biological Activities
| Biological Activity | Description | Evidence Source |
|---|---|---|
| Serotonin Release | Enhances serotonin levels via SERT interaction | In vitro studies |
| Dopamine Release | Modulates dopamine levels through DAT interaction | Animal behavior studies |
| Psychoactive Effects | Induces locomotion and stereotypic behaviors | Behavioral analysis |
| Potential Therapeutic Use | Possible treatment for mood disorders | Comparative pharmacological studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
